FHPA vs. Fluoroacetate (FAC): Quantitative Co-Metabolite Formation Ratio from 5-Fluorouracil in the Isolated Perfused Rat Liver
In the isolated perfused rat liver (IPRL) model, 2-fluoro-3-hydroxypropanoic acid (FHPA) is formed at approximately 4-fold higher levels than the co-metabolite fluoroacetate (FAC) during 5-fluorouracil (5-FU) catabolism. At the lower 5-FU dose of 15 mg/kg, FHPA represented 0.4% of the injected FU dose versus 0.1% for FAC. At the higher dose of 45 mg/kg, FHPA was 0.1% versus 0.03% for FAC [1]. This consistent ~4:1 ratio demonstrates that FHPA is the quantitatively dominant toxic catabolite in this pathway, making it the more relevant analytical standard and biomarker target for 5-FU/capecitabine cardiotoxicity studies compared to FAC.
| Evidence Dimension | Metabolite formation yield from 5-FU catabolism (% of injected dose) |
|---|---|
| Target Compound Data | FHPA: 0.4% (15 mg/kg FU dose); 0.1% (45 mg/kg FU dose); 0.2% of injected FBAL |
| Comparator Or Baseline | Fluoroacetate (FAC): 0.1% (15 mg/kg FU dose); 0.03% (45 mg/kg FU dose); 0.07% of injected FBAL |
| Quantified Difference | FHPA:FAC ratio ≈ 4:1 (15 mg/kg) to 3.3:1 (45 mg/kg); FHPA formation from FBAL ≈ 2.9-fold higher than FAC |
| Conditions | Isolated perfused rat liver (IPRL); 19F NMR quantification; 5-FU at 15 or 45 mg/kg body weight; FBAL at 16.6 mg/kg |
Why This Matters
For procurement of analytical reference standards in fluoropyrimidine toxicity monitoring, FHPA's ~4-fold higher abundance relative to FAC makes it the more sensitive and reliable quantitative biomarker, directly influencing assay selection and standard sourcing decisions.
- [1] Arellano M, Malet-Martino M, Martino R, Gires P. The anti-cancer drug 5-fluorouracil is metabolized by the isolated perfused rat liver and in rats into highly toxic fluoroacetate. Br J Cancer. 1998;77(1):79-86. doi:10.1038/bjc.1998.12. PMID: 9459149. View Source
